1-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide
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Overview
Description
1-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a dimethylbenzene diamine moiety
Preparation Methods
The synthesis of 1-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a chlorophenyl derivative with a thioamide under basic conditions.
Coupling with Dimethylbenzene Diamine: The thiazole intermediate is then coupled with 4-N,4-N-dimethylbenzene-1,4-diamine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction controls.
Chemical Reactions Analysis
1-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide undergoes various chemical reactions:
Common reagents include acids, bases, and various organic solvents, with reaction conditions tailored to achieve the desired products.
Scientific Research Applications
1-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazole ring.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it useful in the development of dyes, polymers, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering enzymatic activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering or inhibiting signal transduction pathways.
Pathway Modulation: The compound can modulate biochemical pathways by affecting the expression or activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
1-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring but different substituents, used primarily for its antibacterial properties.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, effective against a broad spectrum of fungal infections.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S.BrH/c1-21(2)15-9-7-14(8-10-15)19-17-20-16(11-22-17)12-3-5-13(18)6-4-12;/h3-11H,1-2H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCYBTJIBKYUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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